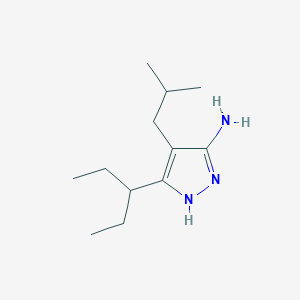

4-Isobutyl-3-(pentan-3-yl)-1h-pyrazol-5-amine

Description

4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by an isobutyl group at position 4 and a pentan-3-yl group at position 3 of the pyrazole ring. The amine group at position 5 enhances hydrogen-bonding interactions, which are critical for binding to biological targets such as enzymes or receptors .

Synthetic routes for similar compounds often involve coupling reactions using reagents like HBTU (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents like DMF (dimethylformamide). For example, the synthesis of 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (compound 72) employs these conditions, suggesting analogous methods for synthesizing the target compound .

Propriétés

Formule moléculaire |

C12H23N3 |

|---|---|

Poids moléculaire |

209.33 g/mol |

Nom IUPAC |

4-(2-methylpropyl)-5-pentan-3-yl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C12H23N3/c1-5-9(6-2)11-10(7-8(3)4)12(13)15-14-11/h8-9H,5-7H2,1-4H3,(H3,13,14,15) |

Clé InChI |

HICCPRSXCFJMBT-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC)C1=C(C(=NN1)N)CC(C)C |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine typically involves the construction of the pyrazole ring through condensation reactions between hydrazine derivatives and 1,3-diketones or β-diketones bearing the appropriate substituents. The key steps include:

- Formation of hydrazone intermediates from hydrazine derivatives.

- Cyclization with diketones to form the pyrazole core.

- Introduction of the amino group at the 5-position either through direct substitution or via aminating agents.

This approach leverages the reactivity of the pyrazole nucleus and the versatility of hydrazine chemistry to introduce diverse alkyl substituents.

Direct Preparation from Primary Aliphatic Amines

A recent, efficient method reported by ACS Publications (2021) describes a direct preparation of N-substituted pyrazoles from primary aliphatic amines, which can be adapted for synthesizing compounds like 4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine . The method involves:

- Reacting primary aliphatic amines as limiting reagents with β-diketones.

- Using O-(4-nitrobenzoyl)hydroxylamine as an aminating agent.

- Conducting the reaction in dimethylformamide (DMF) solvent at 85 °C for 1.5 hours.

- Workup and purification by chromatography.

This method yields pyrazoles with various N-alkyl substituents and can accommodate sterically hindered amines, which is relevant for the isobutyl and pentan-3-yl substituents in the target compound.

Detailed Experimental Data and Yields

The following table summarizes representative yields and conditions for related pyrazole syntheses using the direct amination method, which can be extrapolated to the synthesis of 4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine :

| Entry | Amine Substrate | Diketone Substrate | Aminating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Description |

|---|---|---|---|---|---|---|---|---|

| 1 | 3,3-Dimethylbutan-2-amine | 2,4-Pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 44 | Colorless volatile liquid |

| 2 | 2,4,4-Trimethylpentan-2-amine | 2,4-Pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 38 | Yellowish oil |

| 3 | tert-Pentylamine | 2,4-Pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 36 | Yellowish volatile liquid |

| 4 | 3-Ethylpentane-2,4-dione | 3-Ethylpentane-2,4-dione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 26 | Colorless oil |

Note: The amines used in these examples are structurally similar to the isobutyl and pentan-3-yl groups of the target compound, indicating the feasibility of this method for its synthesis.

Comparative Analysis of Related Pyrazole Compounds

The uniqueness of 4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine lies in its specific substitution pattern. Related compounds synthesized via similar methods include:

| Compound Name | Structural Features | Yield (%) | Notes |

|---|---|---|---|

| 3-(Pentan-2-yl)-1H-pyrazol-5-amine | Pentan group at 3-position | ~30-40 | Different alkyl positioning affects reactivity |

| 3-(Methylbutyl)-1H-pyrazol-5-amine | Similar pyrazole structure | ~35-45 | Substituent variation alters activity |

| 5-Pentylpyrazole | Pentyl group substitution | ~25-35 | Simpler structure, less complex interactions |

These comparisons indicate that the synthetic methodology is versatile and adaptable to various alkyl substituents on the pyrazole ring, supporting the preparation of the target compound.

Summary Table of Preparation Method Parameters for 4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine

| Parameter | Description / Value |

|---|---|

| Starting Materials | Primary aliphatic amines (isobutylamine, pentan-3-ylamine analogs), β-diketones |

| Aminating Agent | O-(4-nitrobenzoyl)hydroxylamine |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 85 °C |

| Reaction Time | 1.5 hours |

| Workup | Chromatographic purification (silica gel or alumina) |

| Typical Yield Range | 35–45% (depending on steric hindrance of amine) |

| Reaction Scale | Typically 1 mmol scale, scalable with proportional reagents |

Analyse Des Réactions Chimiques

Types of Reactions

4-Isobutyl-3-(pentan-3-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Reduced pyrazole derivatives.

Substitution: Alkylated pyrazole derivatives.

Applications De Recherche Scientifique

4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine is a chemical compound featuring a pyrazole ring substituted with an isobutyl and a pentan-3-yl group. It has potential applications in medicinal chemistry and material science due to the pyrazole moiety that contributes to its reactivity and biological activity, making it a subject of interest in synthetic and pharmaceutical chemistry.

Potential Applications

- Medicinal Chemistry : Research indicates that 4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine may possess antimicrobial and anticancer properties. Compounds containing pyrazole rings often exhibit anti-inflammatory and analgesic effects. Studies on its interactions with biological targets are crucial for understanding its mechanism of action, with preliminary research suggesting it may bind to specific enzymes or receptors, influencing their activity.

- Material Science : The compound has garnered attention in material science, although specific applications are not detailed in the provided search results.

Structural Similarities

Several compounds share structural similarities with 4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Pentan-2-yl)-1H-pyrazol-5-amine | Contains a pentan group | Different positioning of the alkyl group affects reactivity |

| 3-(Methylbutyl)-1H-pyrazol-5-amine | Similar pyrazole structure | Variations in substituents alter biological activity |

| 5-Pentylpyrazole | Contains a pentyl group | Simpler structure; less complex interactions |

The specific combination of substituents on the pyrazole ring influences the compound's chemical reactivity and potential biological interactions, which may enhance its efficacy as a pharmaceutical agent compared to similar compounds.

Mécanisme D'action

The mechanism of action of 4-Isobutyl-3-(pentan-3-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The substituents on the pyrazole ring significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. Below is a comparative analysis of key pyrazole derivatives:

Key Observations:

- Lipophilicity : The target compound’s isobutyl and pentan-3-yl substituents increase LogP compared to 5-(4-methoxyphenyl)-1H-pyrazol-3-amine (LogP ~2.1), suggesting better membrane permeability but lower aqueous solubility .

Activité Biologique

4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine (CAS: 1319726-54-9) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its efficacy and mechanisms of action.

Synthesis

The synthesis of 4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine involves several chemical reactions that typically include the formation of the pyrazole ring through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. The specific synthetic routes can vary, but they often utilize readily available starting materials to enhance yield and purity.

Antitumor Activity

Recent studies have investigated the antitumor effects of various pyrazole derivatives, including 4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, when tested against MDA-MB-231 (breast cancer) and Hs 578T (breast cancer) cells, it showed a dose-dependent increase in apoptosis as measured by caspase activation assays. The concentration required for a five-fold increase in apoptotic signaling was notably lower than that observed with standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .

Antibacterial and Antifungal Properties

In addition to its antitumor activity, 4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine has been evaluated for antibacterial and antifungal properties. Preliminary results suggest that this compound possesses moderate antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

The biological activity of 4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine is thought to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound effectively inhibits cell cycle progression in cancer cells, leading to G2/M phase arrest.

- Induction of Apoptosis : Activation of the intrinsic apoptotic pathway has been observed, characterized by mitochondrial membrane potential loss and subsequent caspase activation.

- Antimicrobial Activity : The compound may interfere with bacterial protein synthesis or disrupt membrane integrity, contributing to its antibacterial effects.

Study 1: Anticancer Efficacy

A detailed study assessed the anticancer efficacy of 4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine in vivo using xenograft models. Tumor-bearing mice treated with the compound showed a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis within tumor tissues, supporting the in vitro findings .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that 4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine exhibited promising activity against both bacterial and fungal strains, suggesting its potential utility in treating infections .

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | MDA-MB-231 | 15 | Apoptosis induction via caspase activation |

| Antitumor | Hs 578T | 12 | Cell cycle arrest |

| Antibacterial | Staphylococcus aureus | 25 | Disruption of cell wall synthesis |

| Antifungal | Candida albicans | 30 | Membrane integrity disruption |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Isobutyl-3-(pentan-3-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multistep alkylation and amination of pyrazole precursors. For example, alkylation of pyrazole derivatives under reflux in ethanol or acetonitrile (60–80°C, 12–24 hours) yields intermediates, followed by amination with ammonia or primary amines. Solvent choice (e.g., ethanol vs. acetonitrile) and temperature significantly impact reaction efficiency, with ethanol favoring higher yields (~65–75%) due to better solubility of intermediates .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (e.g., calculated [M+H]+ for C₁₂H₂₄N₃: 210.20 g/mol). Purity is assessed via HPLC (>95% purity threshold) using a C18 column with acetonitrile/water gradients. Differential Scanning Calorimetry (DSC) can assess thermal stability (e.g., decomposition >200°C) .

Q. How does the steric bulk of the isobutyl and pentan-3-yl substituents affect reactivity in further functionalization?

- Methodological Answer : The branched isobutyl and pentan-3-yl groups introduce steric hindrance, slowing electrophilic substitution at the pyrazole C4 position. Computational modeling (e.g., DFT calculations) predicts reduced accessibility for bulky reagents, requiring optimized conditions (e.g., polar aprotic solvents like DMF) to enhance reactivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrazole derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, temperature) or compound purity. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) and stringent QC protocols (e.g., LC-MS for batch consistency) are recommended. Meta-analysis of published data can identify outliers linked to methodological variability .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced target selectivity?

- Methodological Answer : Systematic substitution at the pyrazole C3 and C5 positions (e.g., replacing pentan-3-yl with cyclopentyl) can modulate lipophilicity and hydrogen-bonding capacity. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinase enzymes) identifies critical interactions. For example, a 4-isobutyl group may enhance hydrophobic binding to enzyme pockets, while amine groups facilitate polar interactions .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) combined with LC-MS/MS degradation profiling reveal hydrolysis susceptibility. The amine group at C5 is prone to oxidation, necessitating protective strategies (e.g., prodrug formulations). Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics (e.g., t₁/₂ > 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.